beta-Pinene
Overview
Description
Beta-Pinene is a monoterpene, an organic compound found in various plants. It is one of the two isomers of pinene, the other being alpha-Pinene. This compound is a colorless liquid that is soluble in alcohol but not in water. It has a woody-green pine-like smell and is one of the most abundant compounds released by forest trees .
Preparation Methods
Beta-Pinene can be synthesized through various methods. One common method involves the distillation of turpentine oils, which are derived from the resin of pine trees . Another method involves the conversion of alpha-Pinene to this compound through isomerization . Industrial production often involves the use of catalysts such as titanium tetrachloride in the cationic polymerization of this compound .
Chemical Reactions Analysis
Beta-Pinene undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized to form various products such as pinocarveol and myrtenol.
Reduction: this compound can be reduced to form pinane, a saturated hydrocarbon.
Substitution: This compound can undergo substitution reactions to form compounds like nopol when reacted with formaldehyde.
Scientific Research Applications
Beta-Pinene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other compounds such as myrcene and nopyl acetate.
Biology: This compound has been studied for its antimicrobial, antifungal, and antiviral properties.
Industry: This compound is used in the production of fragrances, flavors, and polymers.
Mechanism of Action
Beta-Pinene exerts its effects through various molecular targets and pathways. It has been found to interact with neurotransmitter systems, inflammatory pathways, and oxidative stress pathways . For example, this compound has been shown to inhibit the growth of certain bacteria by disrupting their cell membranes .
Comparison with Similar Compounds
Beta-Pinene is often compared with its isomer, alpha-Pinene. Both compounds share similar chemical structures but differ in their interactions with polarized light and their biological activities . Other similar compounds include limonene, myrcene, and camphene, which are also monoterpenes with distinct properties and applications .
Properties
IUPAC Name |
6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARULDDTDQWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C1C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25719-60-2 | |
Record name | Poly(β-pinene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25719-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7027049 | |
Record name | beta-Pinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a turpentine-like odor; [HSDB], Colourless mobile liquid; dry woody, resinous piney aroma, Colorless, transparent liquid. | |
Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |
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Record name | beta-Pinene | |
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Record name | beta-Pinene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |
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Record name | β-PINENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1021 | |
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Boiling Point |
166 °C, BP: 165-166 °C at 760 mm Hg /dl-form/, 329 °F | |
Record name | BETA-PINENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |
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Record name | β-PINENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1021 | |
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Flash Point |
Flash point : 88 °F, 88 °F | |
Record name | BETA-PINENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | β-PINENE | |
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URL | https://www.osha.gov/chemicaldata/1021 | |
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Solubility |
INSOL IN WATER; SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS; VERY SOL IN CHLOROFORM /D- & L-ISOMER/, ALMOST INSOL IN PROPYLENE GLYCOL, Soluble in benzene, ethanol and ethyl ether, Soluble in alcohol and chloroform, Insoluble in water; soluble in oils, Insoluble (in ethanol) | |
Record name | BETA-PINENE | |
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Record name | beta-Pinene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.860 at 25 °C, 0.867-0.871, 0.86 | |
Record name | BETA-PINENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | beta-Pinene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | β-PINENE | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
4.7 (Air = 1), 4.7 | |
Record name | BETA-PINENE | |
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Record name | β-PINENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1021 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
2.93 [mmHg], 2.93 mm Hg at 25 °C, 2.93 mmHg | |
Record name | beta-Pinene | |
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Record name | BETA-PINENE | |
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Record name | β-PINENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1021 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Colorless transparent liquid | |
CAS No. |
127-91-3 | |
Record name | β-Pinene | |
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Record name | BETA-PINENE | |
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Record name | β-PINENE | |
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Melting Point |
-61.5 °C, -78.7 °F | |
Record name | BETA-PINENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |
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Record name | β-PINENE | |
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Retrosynthesis Analysis
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